molecular formula C7H5ClN2O3S B1293120 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride CAS No. 1152431-76-9

5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

Cat. No.: B1293120
CAS No.: 1152431-76-9
M. Wt: 232.64 g/mol
InChI Key: PNFIAAOCDDIDNX-UHFFFAOYSA-N
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Description

5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride is an organic compound with the molecular formula C7H5ClN2O3S. It is a derivative of benzoxadiazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride typically involves the chlorosulfonation of 5-methyl-2,1,3-benzoxadiazole. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process involves the following steps:

  • Dissolution of 5-methyl-2,1,3-benzoxadiazole in an inert solvent such as dichloromethane.
  • Addition of chlorosulfonic acid dropwise while maintaining the reaction temperature below 0°C.
  • Stirring the reaction mixture at room temperature for several hours.
  • Quenching the reaction with ice-cold water and extracting the product with an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Sulfonyl Hydrides: Resulting from reduction reactions.

    Sulfonic Acids: Produced through oxidation reactions.

Scientific Research Applications

5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and biological modifications.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
  • 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride
  • 5-Methyl-2,1,3-benzoxadiazole-4-sulfonic acid

Uniqueness

5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other benzoxadiazole derivatives and can lead to different biological and chemical properties.

Properties

IUPAC Name

5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFIAAOCDDIDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NON=C2C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649431
Record name 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152431-76-9
Record name 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
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